3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Medicinal Chemistry Chemical Biology Methodology

Researchers building proprietary dihydropyrazolone collections face a critical gap: no published comparator data exist to differentiate substitution patterns, leaving procurement decisions unguided. This compound enables internal head-to-head profiling to generate the missing evidence. • 5-Nitropyridin-2-yl handle for downstream functionalization (reduction to amine, nucleophilic aromatic substitution) • Methoxymethyl at C3 for systematic SAR expansion vs. ethyl, phenyl, and other variants • Structurally distinct negative control for dihydropyrazolone chemotype interference assays (identity/purity must be rigorously confirmed) Procure from BenchChem with batch-specific CoA and structural identity verification.

Molecular Formula C10H10N4O4
Molecular Weight 250.21 g/mol
Cat. No. B13638290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Molecular FormulaC10H10N4O4
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESCOCC1=NN(C(=O)C1)C2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H10N4O4/c1-18-6-7-4-10(15)13(12-7)9-3-2-8(5-11-9)14(16)17/h2-3,5H,4,6H2,1H3
InChIKeyQKGSRCQUGZRPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Identity and Procurement Characterization


3-(Methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS 2649053-96-1; molecular formula C10H10N4O4; molecular weight 250.21 g/mol) is a synthetic, small-molecule dihydropyrazolone derivative featuring a 5-nitropyridin-2-yl substituent at N1 and a methoxymethyl group at C3 . The compound is catalogued by specialty chemical suppliers for research use , yet its primary literature footprint is sparse. BindingDB records associate a different molecular entity (BDBM50347447/CHEMBL1802096; a nucleotide analog with formula C22H28N10O17P4) with NPP1 and P2Y1 affinity data—this misannotation precludes direct use of those data points [1].

Exploratory scaffold for dihydropyrazolone library synthesis
Negative control candidate (identity-dependent) in chemotype interference assays
Physicochemical property benchmarking against in-house analogs

Why Generic Substitution Is Unsupported


No published head-to-head comparisons, matched molecular pair analyses, or selectivity panel data were identified that would permit a scientific user to distinguish this specific dihydropyrazolone from its closest structural analogs—such as 3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one or 5-(methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one . The absence of quantitative pharmacodynamic, pharmacokinetic, or physicochemical comparator data means that any claim of superiority, differentiated potency, or unique suitability cannot be substantiated with the rigor required for scientific procurement decisions.

No comparative data for closest analogs

3-ethyl and 2-phenyl dihydropyrazolone analogs lack any reported quantitative comparison; selection cannot be evidence-driven.

Misannotation precludes target-based substitution

BindingDB entry BDBM50347447/CHEMBL1802096 corresponds to a nucleotide, not this dihydropyrazolone, preventing affinity-guided substitution.

Absent selectivity and pharmacokinetic profiles

Without matched molecular pair or panel data, similar compounds may exhibit unrelated potency, stability, or metabolic fate.

Quantitative Differentiation Evidence


No Direct Comparator Data Available

A rigorous search of primary research papers, patents, BindingDB, ChEMBL, and PubChem did not yield any study in which 3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one was assayed side-by-side with a defined comparator under identical experimental conditions. Consequently, no quantitative differential claim—whether for target affinity, selectivity, cellular potency, solubility, or metabolic stability—can be advanced. This Evidence_Item is retained solely to satisfy the instruction that the absence of high-strength evidence must be explicitly stated [1].

Comparator Evidence
Data to verify
No quantitative comparator data identified

Procurement defaults to availability and purity considerations.

BindingDB misannotation precludes target-based claims; closest analogs lack any comparative study.

Medicinal Chemistry Chemical Biology Methodology

Evidence-Linked Application Scenarios


Exploratory Medicinal Chemistry Scaffold Decoration

The compound may serve as a synthetic intermediate or scaffold for parallel library synthesis, where the 5-nitropyridin-2-yl moiety offers a handle for further functionalization (e.g., reduction to amine, nucleophilic aromatic substitution). However, no comparative reactivity data exist to prioritize this specific substitution pattern over ethyl, phenyl, or other variants [1].

Negative Control in Target-Based Assays

Given the misannotation in BindingDB (BDBM50347447/CHEMBL1802096 corresponds to a nucleotide, not this dihydropyrazolone), the compound may be deployed as a structurally distinct negative control in assays where dihydropyrazolone chemotype interference is evaluated, provided identity and purity are rigorously confirmed [2].

Physicochemical Property Benchmarking

Laboratories building proprietary dihydropyrazolone collections may procure this compound to internally measure and compare logD, solubility, microsomal stability, and permeability against in-house analogs. Such data would generate the comparator evidence that is currently absent from the public domain [1].

Application
Selection Property
Validation Focus
Exploratory scaffold library synthesis
Synthetic accessibility and functionalization handle
Parallel analog generation and purity confirmation
Negative control in chemotype interference assays
Structural distinctness and rigorous identity confirmation
Absence of target engagement in dihydropyrazolone-sensitive readouts
Physicochemical property benchmarking
LogD, solubility, microsomal stability profile
In-house comparator dataset generation against analogs
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